molecular formula C12H15NO4 B4139666 2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid

2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No. B4139666
M. Wt: 237.25 g/mol
InChI Key: IFBJDBRHWOQOBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrano[4,3-b]pyridine derivatives involves multi-step chemical reactions. A notable method includes the three-component condensation involving aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid, demonstrating the labile intermediate 3-aminopyrrole derivative's generation through regioselective decarboxylation (Lichitsky et al., 2010). Another approach utilizes the Vilsmeier–Haack reagent for transforming methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates into pyrazolo[3,4-b]pyridine-5-carboxylates (Verdecia et al., 1996).

Molecular Structure Analysis

The molecular structure of related pyrano[4,3-b]pyridine compounds has been elucidated through techniques like X-ray crystallography, demonstrating the significance of hydrogen bonding and molecular geometry in defining the structural attributes of these compounds. For instance, hydrogen bonding between carboxylic acid protons and heterocyclic keto groups contributes to unique chelate ring formations, as evidenced in studies of dihydropyridin derivatives (Dobbin et al., 1993).

Chemical Reactions and Properties

Pyrano[4,3-b]pyridines undergo various chemical transformations, including those leading to the formation of antiallergic compounds and their metabolites. The reactivity and functionalization of these molecules depend significantly on their substituents, as seen in the synthesis of antiallergic derivatives and their efficacy in biological tests (Nohara et al., 1985).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

2-oxo-7-propyl-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-3-8-5-10-7(6-17-8)4-9(12(15)16)11(14)13-10/h4,8H,2-3,5-6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBJDBRHWOQOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=C(CO1)C=C(C(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrano[4,3-b]pyridine-3-carboxylic acid, 2-hydroxy-7-propyl-7,8-dihydro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid
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2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid
Reactant of Route 3
2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid
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2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid
Reactant of Route 5
2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid
Reactant of Route 6
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2-oxo-7-propyl-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid

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